2-Chloro-6-(trifluoromethyl)quinoxaline
Overview
Description
2-Chloro-6-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H4ClF3N2It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a quinoxaline ring, which imparts distinct reactivity and stability to the molecule .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to exhibit a variety of biological properties, including antitumoral, antibacterial, anticandida, antitrypanosomal, antiinflammatory/antioxidant, and mutagenic properties .
Mode of Action
Quinoxaline derivatives have been known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Quinoxaline derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoxaline derivatives have been known to exhibit a variety of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(trifluoromethyl)quinoxaline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in the SMMC-7721 cell line . This compound’s interactions with biomolecules are essential for its biochemical activity, influencing various cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis and cell cycle arrest, which are critical processes in cellular regulation and cancer treatment . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific targets, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to induce apoptosis and cell cycle arrest is mediated through its binding interactions and subsequent molecular changes . These mechanisms are vital for understanding its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, which is essential for its consistent biochemical activity . Long-term studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for its biochemical activity and therapeutic potential . Detailed studies on its metabolic pathways can provide insights into its mechanism of action and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding its transport and distribution can help optimize its therapeutic applications and minimize potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biochemical and pharmacological effects, influencing its interactions with biomolecules and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out under high temperatures and in the presence of strong acid catalysts . Another method involves the use of transition-metal-free catalysis, which offers a greener and more sustainable approach to synthesizing quinoxaline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Comparison: 2-Chloro-6-(trifluoromethyl)quinoxaline is unique due to the presence of both a chloro group and a trifluoromethyl group on the quinoxaline ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other quinoxaline derivatives . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, which can improve its bioavailability and efficacy in biological applications .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWPBJJCLWQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393523 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-32-5 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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